(Allylthio)acetic acid

Description

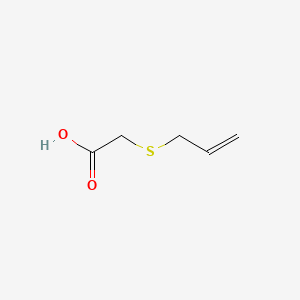

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c1-2-3-8-4-5(6)7/h2H,1,3-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSMRHBHPHGMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308756 | |

| Record name | (Allylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20600-63-9 | |

| Record name | 2-(2-Propen-1-ylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20600-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 208861 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020600639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Allylthio)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Allylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20600-63-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (ALLYLTHIO)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5HU9L7S62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Allylthio)acetic acid chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (Allylthio)acetic acid. It is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of this organosulfur compound.

Chemical Structure and Identification

This compound, also known as 2-(allylthio)acetic acid, is a carboxylic acid containing an allyl sulfide functional group. Its chemical structure is characterized by an acetic acid moiety where one of the alpha-hydrogens is substituted with an allylthio group.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-(prop-2-en-1-ylthio)acetic acid[1] |

| CAS Number | 20600-63-9[1] |

| Chemical Formula | C₅H₈O₂S[1] |

| Molecular Weight | 132.18 g/mol [1] |

| Synonyms | Acetic acid, (2-propenylthio)-; 2-allylsulfanylacetic acid; (2-Propenylthio)acetic acid[1] |

Physicochemical Properties

This compound is described as a yellowish, oily substance. A summary of its known and predicted physicochemical properties is presented in the table below.

| Property | Value | Source |

| Boiling Point | 103-105 °C at 2 mmHg | US Patent 3,723,519 |

| Density | 1.137 g/cm³ | US Patent 3,723,519 |

| Refractive Index (n²⁰/D) | 1.5054 | US Patent 3,723,519 |

| pKa (predicted) | 3.55 ± 0.10 | PubChem |

| Kovats Retention Index | 1013, 1014 (Standard non-polar)[2] | PubChem[2] |

| Melting Point | Not available (described as an oily substance) | - |

| Solubility | Not explicitly documented. Expected to have some solubility in organic solvents. | - |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly accessible databases.

-

NMR Spectroscopy (¹H and ¹³C): No experimental ¹H or ¹³C NMR spectra for this compound were found in the searched databases.

-

Infrared (IR) Spectroscopy: PubChem indicates the availability of a vapor-phase IR spectrum, but the data is not directly accessible.[1]

The absence of readily available spectroscopic data highlights an area for future experimental characterization of this compound.

Synthesis of this compound

A method for the production of this compound is detailed in US Patent 3,723,519. The synthesis involves a two-step process starting from allyl bromide and thiourea.

Experimental Protocol

Step 1: Formation of Allylisothiouronium Bromide

-

In a suitable reactor, allyl bromide is reacted with thiourea.

-

The reaction is carried out at a temperature ranging from 60 °C to 120 °C.

Step 2: Synthesis of this compound

-

To the resulting allylisothiouronium bromide, monochloroacetic acid is added.

-

The mixture is heated in an alkaline medium (e.g., sodium hydroxide solution) at a temperature between 60 °C and 120 °C.

-

After the reaction is complete, the mixture is neutralized with an acid (e.g., hydrochloric acid).

-

The product, this compound, is then isolated, for example, by extraction with an organic solvent followed by distillation.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Reactivity and Potential Applications

This compound possesses two reactive functional groups: a carboxylic acid and an allyl sulfide. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The allyl group can participate in addition reactions and the sulfur atom can be oxidized.

The patent literature suggests several potential applications for this compound, including:

-

As a catalyst for acrylonitrile polymerization.

-

In the synthesis of high molecular weight compounds.

-

As a precursor in the synthesis of new penicillin derivatives and other medicinal preparations.

Biological Activity and Drug Development Potential

Specific biological activity data for this compound is not extensively documented. However, the biological activities of structurally related compounds can provide insights into its potential pharmacological profile.

-

Antimicrobial Activity: Acetic acid itself is known to have antibacterial and antifungal properties. It is plausible that this compound may also exhibit some level of antimicrobial activity.

-

Anti-inflammatory and Other Activities: Organosulfur compounds derived from garlic, which contain allyl groups, are known for a variety of biological activities, including anti-inflammatory, antioxidant, and cardiovascular-protective effects.

Hypothetical Signaling Pathway Modulation

While no specific signaling pathways have been identified for this compound, research on acetic acid has shown that it can influence cellular metabolism. For instance, acetic acid has been demonstrated to activate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of anabolic pathways (e.g., fatty acid synthesis) and the activation of catabolic pathways (e.g., fatty acid oxidation).

The following diagram illustrates a simplified representation of the AMPK signaling pathway, which could be a potential, though unconfirmed, target for this compound or its metabolites. It is crucial to note that this is a hypothetical model for illustrative purposes, as direct evidence for the effect of this compound on this pathway is lacking.

Caption: Hypothetical modulation of the AMPK pathway by this compound.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical with potential applications in materials science and medicinal chemistry. While its fundamental physicochemical properties and a method for its synthesis have been established, a significant gap exists in the literature concerning its detailed spectroscopic characterization and biological activity. Further research is warranted to fully elucidate the properties and potential applications of this compound, particularly in the context of drug discovery and development. The information presented in this guide serves as a foundation for future investigations into this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis of (Allylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (Allylthio)acetic acid, a versatile chemical intermediate. The document details two prominent synthetic methods, offering step-by-step experimental protocols and a comparative analysis of their quantitative data. The synthesis workflows are visually represented to facilitate a clear understanding of the chemical processes.

Introduction

This compound, also known as S-allylmercaptoacetic acid, is a chemical compound with applications as a catalyst for acrylonitrile polymerization and as an intermediate in the synthesis of high-molecular-weight compounds and various medicinal preparations, including new forms of penicillin.[1] Its synthesis is of significant interest to researchers in organic chemistry and drug development. This guide focuses on two principal methods for its preparation: the reaction of an allyl halide with thioglycolic acid and an improved method involving the reaction of an allyl halide with thiourea followed by condensation with monochloroacetic acid.

Synthesis Pathways

Two primary pathways for the synthesis of this compound are discussed below, each with distinct advantages and disadvantages in terms of complexity, reaction time, and starting materials.

Method 1: Reaction of Allyl Halide with Thioglycolic Acid

This traditional method involves the direct S-alkylation of thioglycolic acid with an allyl halide, such as allyl chloride or allyl bromide, in an alkaline medium.

Method 2: Reaction of Allyl Bromide with Thiourea and Monochloroacetic Acid

This improved method is a two-step process that avoids the use of the less stable and easily oxidized thioglycolic acid as a starting material.[1] The first step involves the formation of an allylisothiouronium bromide intermediate, which is then reacted with monochloroacetic acid in an alkaline medium to yield the final product.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two synthesis pathways, allowing for a direct comparison of their efficiency and reaction conditions.

| Parameter | Method 1: Allyl Halide + Thioglycolic Acid | Method 2: Allyl Bromide + Thiourea |

| Starting Materials | Allyl chloride or Allyl bromide, Thioglycolic acid, Sodium hydroxide | Allyl bromide, Thiourea, Monochloroacetic acid, Sodium hydroxide |

| Solvent | 2-4 N Sodium hydroxide solution | Alcoholic medium (e.g., ethanol, methanol, isobutanol) and water |

| Reaction Temperature | Not specified | Step 1: 60-120°C; Step 2: 60-100°C |

| Reaction Time | Described as lengthy[1] | Step 1: 1-5 hours; Step 2: 6 hours |

| Yield | 53-60%[1] | 50-60%[1] |

Experimental Protocols

The following are detailed experimental protocols for the two synthesis pathways described.

Protocol for Method 1: Reaction of Allyl Halide with Thioglycolic Acid

This method is noted to be technologically complex and lengthy.[1]

-

An equimolecular quantity of thioglycolic acid is dissolved in a 2 to 4 N aqueous solution of sodium hydroxide.

-

Allyl chloride or allyl bromide is added to the solution.

-

The mixture is intensively agitated until the reaction commences.

-

Following the reaction, the mixture is extracted with ether.

-

The aqueous layer is then acidified with sulfuric acid.

-

A second extraction with ether is performed.

-

The ethereal extracts are combined and the ether is distilled off to yield the product.[1]

Protocol for Method 2: Reaction of Allyl Bromide with Thiourea and Monochloroacetic Acid

This method is presented as a simplification of the synthesis process.[1]

Step 1: Synthesis of Allylisothiouronium Bromide

-

Dissolve 33 g (0.27 mole) of allyl bromide in 100 ml of rectified ethanol.

-

Add 20.62 g (0.27 mole) of thiourea to the solution.

-

Heat the reaction mixture in a round-bottomed flask equipped with a reflux condenser on a water bath for 3 hours.

-

After the reaction, replace the reflux condenser with a Wurtz tube and distill off the ethanol under vacuum.[1]

Step 2: Synthesis of this compound

-

Dissolve the resulting allylisothiouronium bromide in water.

-

Place the solution in a three-neck reactor equipped with a reflux condenser and a mechanical stirrer.

-

Add 26 g (0.27 mole) of monochloroacetic acid to the reactor.

-

Add a 30% aqueous solution of sodium hydroxide (51.8 g or 1.3 mole NaOH in 173 ml of water).

-

Heat the reaction mixture on a water bath for 6 hours.

-

After cooling, neutralize the mixture to a pH of 3 with concentrated hydrochloric acid.

-

Extract the this compound with ether.

-

Dry the ether extract with sodium sulfate.

-

Purify the final product by vacuum distillation. The expected yield is approximately 22 g (60% of the theoretical quantity).[1]

Synthesis Pathway Visualizations

The following diagrams illustrate the experimental workflows for the described synthesis pathways.

Caption: Workflow for the synthesis of this compound via Method 1.

References

(Allylthio)acetic Acid: A Technical Guide to its Putative Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Allylthio)acetic acid is a metabolite of allyl isothiocyanate (AITC), a well-documented chemopreventive phytochemical found in cruciferous vegetables. AITC is known for its anticancer, anti-inflammatory, and antimicrobial properties. While direct research on the specific mechanism of action of this compound is limited, its role as a downstream product of AITC metabolism via the mercapturic acid pathway suggests it may contribute to the overall biological activity of its parent compound. This technical guide synthesizes the current understanding of AITC metabolism and the known biological effects of related allylthio compounds to infer the putative mechanism of action of this compound. We provide a detailed overview of the metabolic pathway, potential cellular targets, and proposed experimental protocols for its investigation, alongside quantitative data for AITC and its major metabolites.

Introduction

Allyl isothiocyanate (AITC) is a potent organosulfur compound responsible for the pungent flavor of mustard, wasabi, and horseradish. Extensive research has demonstrated its significant health benefits, including the induction of apoptosis in cancer cells and modulation of inflammatory pathways.[1][2] Upon ingestion, AITC is rapidly absorbed and metabolized, primarily through the mercapturic acid pathway, leading to the formation of several metabolites, including this compound. While the biological activities of the initial glutathione (GSH) and N-acetylcysteine (NAC) conjugates of AITC have been investigated, the specific role of this compound remains largely unexplored. This document aims to bridge this knowledge gap by providing a comprehensive theoretical framework for its mechanism of action, thereby guiding future research and drug development efforts.

Metabolism of Allyl Isothiocyanate

The metabolic journey of AITC to this compound is a multi-step process initiated by conjugation with glutathione.

dot

Caption: Mercapturic acid pathway of AITC metabolism.

AITC is first conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting AITC-GSH conjugate is then sequentially metabolized by γ-glutamyltranspeptidase and dipeptidase to form the cysteine conjugate. This conjugate can then be N-acetylated to form the major urinary metabolite, N-acetyl-S-(N-allylthiocarbamoyl)cysteine (NAC-AITC), or it can be cleaved by cysteine conjugate β-lyase to potentially yield reactive intermediates that can lead to the formation of this compound.[3][4]

Putative Mechanism of Action

Based on the known biological activities of AITC and related allyl sulfides, the mechanism of action of this compound is likely multifaceted.

Anticancer Activity

The anticancer effects of allyl sulfur compounds are well-documented and are often associated with the induction of cell cycle arrest and apoptosis.[5][6][7]

-

Cell Cycle Arrest: Allyl sulfides have been shown to induce G2/M phase cell cycle arrest, a phenomenon linked to the inhibition of p34cdc2 kinase activity.[5][6]

-

Apoptosis Induction: These compounds can trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), mobilization of intracellular calcium, and modulation of mitochondrial membrane potential.[7] The activation of the p53 pathway in response to oxidative DNA damage is also a key event.[7]

-

Histone Deacetylase (HDAC) Inhibition: AITC and other isothiocyanates are known to inhibit HDACs, leading to histone hyperacetylation and altered gene expression that can suppress tumor growth.

dot

Caption: Proposed signaling for anticancer activity.

Anti-inflammatory Activity

AITC has demonstrated significant anti-inflammatory properties by modulating key signaling pathways.[2] It is plausible that this compound shares these capabilities.

-

Cytokine Modulation: AITC can suppress the expression of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-4, and IL-17.[2]

-

NF-κB Pathway Inhibition: AITC has been shown to suppress the serine phosphorylation of IκB, a key step in the activation of the pro-inflammatory NF-κB pathway.[2]

Antimicrobial Activity

AITC is a potent antimicrobial agent, and this activity may be retained by its metabolites.[2] The proposed mechanism involves damage to microbial cell membranes.[2]

Quantitative Data

Direct quantitative data for this compound is not currently available in the literature. However, data for AITC and its major metabolites provide a valuable reference for its potential potency.

| Compound | Assay | Organism/Cell Line | Endpoint | Value | Reference |

| AITC | Cell Viability | Human Bladder Cancer (UM-UC-3) | IC50 | ~2.5 µM | [8] |

| NAC-AITC | Cell Growth Inhibition | Human Bladder Cancer (UM-UC-3) | Significant inhibition | 15 µM | [8] |

| NAC-AITC | Cell Growth Inhibition | Rat Bladder Cancer (AY-27) | Significant inhibition | 15 µM | [8] |

| GSH-AITC | Adipogenesis Inhibition | 3T3-L1 preadipocytes | Effective inhibition | Not specified | [3] |

| NAC-AITC | Adipogenesis Inhibition | 3T3-L1 preadipocytes | Effective inhibition | Not specified | [3] |

| AITC | Minimum Inhibitory Concentration (MIC) | Pseudomonas aeruginosa | Planktonic growth | 0.16-0.31% | [9] |

| AITC | Minimum Inhibitory Concentration (MIC) | Acinetobacter baumannii | Planktonic growth | 0.16-0.31% | [9] |

Experimental Protocols

The following protocols are proposed for the investigation of the mechanism of action of this compound.

Synthesis of this compound

A previously described method for the synthesis of this compound involves the reaction of allyl bromide with thiourea, followed by the addition of monochloroacetic acid in an alkaline medium.[10]

dot

Caption: Synthesis workflow for this compound.

Materials:

-

Allyl bromide

-

Thiourea

-

Monochloroacetic acid

-

Sodium hydroxide or other suitable base

-

Solvent (e.g., water, ethanol)

-

Ether for extraction

-

Sodium sulfate for drying

Procedure:

-

React allyl bromide with thiourea at a temperature of 60-120°C to form allylisothiouronium bromide.[10]

-

Add monochloroacetic acid to the resulting product.

-

Heat the mixture in an alkaline medium (e.g., sodium hydroxide solution) at 60-120°C.[10]

-

After the reaction is complete, cool the mixture and acidify to precipitate the this compound.

-

Extract the product with ether, dry the organic layer with sodium sulfate, and remove the solvent under vacuum.[10]

-

The final product can be purified by vacuum distillation.[10]

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., bladder, colon, prostate)

-

This compound

-

Cell culture medium and supplements

-

MTT or WST-1 reagent

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

At each time point, add MTT or WST-1 reagent to the wells and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for Apoptosis and Cell Cycle Markers

Objective: To investigate the effect of this compound on key proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Primary antibodies (e.g., for p53, p21, Bcl-2, Bax, Caspase-3, Cyclin B1, Cdc2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and control cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

This compound, as a metabolite of the well-studied chemopreventive agent AITC, holds potential as a bioactive compound. While direct evidence of its mechanism of action is currently lacking, the known effects of its parent compound and related allylthio molecules provide a strong foundation for future research. The proposed mechanisms, including the induction of cell cycle arrest and apoptosis in cancer cells and the modulation of inflammatory pathways, warrant thorough investigation. The experimental protocols outlined in this guide offer a starting point for elucidating the specific cellular targets and signaling pathways affected by this compound. Further research is crucial to determine its potency, bioavailability, and potential therapeutic applications. The synthesis of this compound and its derivatives could also open new avenues for the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacokinetics, Tissue Distribution, and Anti-Lipogenic/Adipogenic Effects of Allyl-Isothiocyanate Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Allyl sulfides modify cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Possible mechanism by which allyl sulfides suppress neoplastic cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allyl sulfides inhibit cell growth of skin cancer cells through induction of DNA damage mediated G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The principal urinary metabolite of allyl isothiocyanate, N-acetyl-S-(N-allylthiocarbamoyl)cysteine, inhibits the growth and muscle invasion of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US3723519A - Method of producing allylthioacetic acid - Google Patents [patents.google.com]

Spectroscopic Profile of (Allylthio)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (Allylthio)acetic acid (CAS No. 20600-63-9). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Core Spectroscopic Data

This compound, with the chemical formula C₅H₈O₂S and a molecular weight of 132.18 g/mol , presents a unique spectral signature owing to its combination of a carboxylic acid, a thioether, and an allyl group.[1] The quantitative spectroscopic data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~5.8 | Multiplet | 1H | -CH=CH₂ |

| ~5.2 | Multiplet | 2H | -CH=CH₂ |

| ~3.2 | Doublet | 2H | -S-CH₂-CH= |

| ~3.3 | Singlet | 2H | -S-CH₂-COOH |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~175 | -COOH |

| ~134 | -CH=CH₂ |

| ~118 | -CH=CH₂ |

| ~35 | -S-CH₂-CH= |

| ~34 | -S-CH₂-COOH |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the distinct absorption bands of the carboxylic acid and the allyl group. A vapor phase IR spectrum is referenced in the PubChem database, and the expected key absorptions are listed below.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1640 | Medium | C=C stretch (Allyl group) |

| ~3080, ~2920 | Medium-Weak | C-H stretch (Allyl and Alkyl) |

| ~1410, ~990, ~920 | Medium | =C-H bend (Allyl group) |

| ~650 | Weak | C-S stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the National Institute of Standards and Technology (NIST) database.[1]

| m/z | Relative Intensity | Assignment |

| 132 | Moderate | [M]⁺ (Molecular ion) |

| 91 | Strong | [M - COOH]⁺ |

| 73 | Moderate | [CH₂=CHCH₂S]⁺ |

| 45 | Strong | [COOH]⁺ |

| 41 | Very Strong | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 14 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 200 ppm.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Ensure the crystal is fully covered by the sample.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation and Parameters (Electron Ionization - EI):

-

Mass Spectrometer: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-200.

-

Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) should be used with an appropriate temperature program to ensure elution of the compound.

Visualization of Spectroscopic Workflow

The logical relationship between the different spectroscopic methods for the characterization of this compound is illustrated below.

Caption: Logical flow of spectroscopic analysis.

The general experimental workflow for obtaining and interpreting the spectroscopic data is outlined in the following diagram.

Caption: Experimental spectroscopic workflow.

References

(Allylthio)acetic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

A-Level Heading: Introduction to (Allylthio)acetic Acid

This compound, a versatile chemical intermediate, holds significant potential in various scientific and industrial applications, particularly in the realms of polymer chemistry and pharmaceutical synthesis. This technical guide provides an in-depth overview of its chemical identity, properties, synthesis, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is formally known by its IUPAC name, 2-(prop-2-en-1-ylthio)acetic acid . Its unique structure, featuring a reactive allyl group and a carboxylic acid moiety, makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers and Core Properties of this compound [1][2]

| Identifier | Value |

| CAS Number | 20600-63-9 |

| IUPAC Name | 2-(prop-2-en-1-ylthio)acetic acid |

| Molecular Formula | C₅H₈O₂S |

| Molecular Weight | 132.18 g/mol [3] |

| Synonyms | Acetic acid, (2-propenylthio)-; Acetic acid, (allylthio)-; 2-allylsulfanylacetic acid; 2-(allylthio)acetic acid |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Yellowish oily substance | US Patent 3723519A |

| Boiling Point | 103-105 °C at 2 mmHg | US Patent 3723519A |

| Refractive Index (n²⁰/D) | 1.5054 | US Patent 3723519A |

| Density (d²⁰) | 1.137 g/cm³ | US Patent 3723519A |

Further analytical data, including mass spectrometry and gas chromatography information, is available through the NIST WebBook.[1] Spectroscopic data for similar thioacetic acid compounds are also available, which can be used as a reference for the characterization of this compound.

Synthesis of this compound

A well-documented method for the production of this compound involves the reaction of allyl bromide with thiourea, followed by the addition of monochloroacetic acid in an alkaline medium. This process is detailed in US Patent 3,723,519A.

Experimental Protocol: Synthesis of this compound

Materials:

-

Allyl bromide

-

Thiourea

-

Monochloroacetic acid

-

Sodium hydroxide

-

Ether

-

Sodium sulfate

-

Round-bottomed flask with a reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Allylisothiouronium Bromide Formation: In a round-bottomed flask equipped with a reflux condenser, react allyl bromide with thiourea. The reaction can be carried out in a suitable solvent such as water or an alcohol (e.g., isobutyl alcohol). Heat the mixture at a temperature ranging from 60°C to 120°C. For example, heating in a water bath at 75°C for 5 hours.

-

Reaction with Monochloroacetic Acid: To the resulting allylisothiouronium bromide, add a solution of monochloroacetic acid and an alkaline medium, such as a sodium hydroxide solution.

-

Heating and Saponification: Heat the mixture again at a temperature between 60°C and 120°C. This step leads to the saponification of the intermediate product.

-

Acidification and Extraction: After cooling, acidify the reaction mixture. Extract the this compound using a suitable organic solvent, such as ether.

-

Drying and Purification: Dry the ethereal extract with an anhydrous drying agent like sodium sulfate.

-

Distillation: Remove the solvent and purify the final product by vacuum distillation. The desired product is collected at a boiling point of 103-105°C at 2 mmHg.

The yield of this compound using this method is reported to be between 50% and 60% of the theoretical quantity.

Applications in Drug Development and Polymer Chemistry

This compound serves as a crucial precursor and catalyst in several industrial and pharmaceutical processes.

Precursor for Semi-Synthetic Penicillins

One of the most significant applications of this compound is in the synthesis of novel semi-synthetic penicillins. The general strategy involves the acylation of 6-aminopenicillanic acid (6-APA), the core structural unit of penicillins, with a desired side chain.[4] By using this compound as the acylating agent, a new penicillin derivative, commonly referred to as allylpenicillin, can be synthesized. This modification of the side chain can alter the antibiotic's spectrum of activity, stability, and resistance to bacterial β-lactamases.

This protocol outlines a general chemical approach for the synthesis of a penamecillin derivative, which can be adapted for allylpenicillin.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or other activating agent

-

6-Aminopenicillanic acid (6-APA)[4]

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Benzene (or a safer alternative solvent)

-

Standard laboratory glassware for synthesis and purification

Procedure:

-

Acid Chloride Formation: Convert this compound to its more reactive acid chloride derivative. This can be achieved by refluxing the acid with thionyl chloride in an inert solvent like benzene for 2-3 hours.

-

Condensation with 6-APA: In a separate vessel, dissolve 6-aminopenicillanic acid in a mixture of acetone and a weak base, such as a 2% sodium bicarbonate solution.

-

Reaction: Slowly add the freshly prepared (allylthio)acetyl chloride to the 6-APA solution under controlled temperature conditions (e.g., cooling in an ice bath) to facilitate the condensation reaction.

-

Isolation and Purification: After the reaction is complete, the resulting allylpenicillin derivative can be isolated and purified using standard techniques such as extraction, crystallization, and chromatography.

The biological activity of the resulting allylpenicillin would then need to be evaluated through microbiological assays to determine its efficacy against various bacterial strains.

Catalyst for Acrylonitrile Polymerization

This compound is also utilized as a catalyst in the polymerization of acrylonitrile. Acrylonitrile is a key monomer in the production of various synthetic polymers, including acrylic fibers, plastics, and elastomers. The use of this compound as a catalyst can influence the rate of polymerization and the properties of the resulting polymer. While specific industrial protocols are often proprietary, the general principle involves the addition of the catalyst to the monomer mixture to initiate and sustain the polymerization reaction under controlled temperature and pressure conditions.

Biological Activity Considerations

While direct and extensive research on the specific biological signaling pathways of this compound is limited, the biological activities of related allyl-sulfur compounds, such as allicin and allyl mercaptan found in garlic, are well-documented. These compounds are known to exhibit a broad range of effects, including antimicrobial, anti-inflammatory, and antioxidant properties.[5][6] The proposed mechanism of action for many of these compounds involves their interaction with thiol-containing enzymes and proteins within cells. Given its structural similarity, it is plausible that this compound or its metabolites could exhibit some biological activity, warranting further investigation for potential therapeutic applications.

Conclusion

This compound is a chemical compound with established utility and significant potential for further exploration. Its role as a precursor in the synthesis of modified penicillins highlights its importance in the ongoing search for new and effective antibiotics. Furthermore, its application as a polymerization catalyst demonstrates its industrial relevance. For researchers and professionals in drug development, this compound represents a valuable synthetic tool and a potential starting point for the discovery of new bioactive molecules. Further research into its biological properties and the development of optimized synthetic protocols will undoubtedly expand its applications in the future.

References

An In-depth Review of (Allylthio)acetic Acid in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

(Allylthio)acetic acid, a sulfur-containing carboxylic acid, holds potential as a versatile building block in organic synthesis and drug discovery. Its structure, featuring a reactive allyl group, a thioether linkage, and a carboxylic acid moiety, offers multiple avenues for chemical modification and functionalization. This technical guide provides a comprehensive overview of the available literature on this compound, covering its synthesis, physicochemical properties, and potential applications, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound, also known as S-allyl-thioglycolic acid, is a yellowish oily substance.[1] While detailed experimental spectroscopic data is not widely available in the public domain, its fundamental properties have been reported.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂S | [2] |

| Molecular Weight | 132.18 g/mol | [2] |

| CAS Number | 20600-63-9 | [2] |

| Boiling Point | 103-105 °C at 2 mm Hg | [1] |

| Refractive Index (n²⁰D) | 1.5054 | [1] |

| Density (d²⁰₄) | 1.137 g/cm³ | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Specific experimental data not found in the reviewed literature. Predicted chemical shifts would include signals for the allyl group (vinyl protons and methylene protons adjacent to sulfur) and the methylene protons adjacent to the carbonyl group. |

| ¹³C NMR | Specific experimental data not found in the reviewed literature. Predicted chemical shifts would include signals for the allyl group carbons, the thioether methylene carbon, the carboxylic acid methylene carbon, and the carbonyl carbon. |

| IR Spectroscopy | Specific experimental data not found in the reviewed literature. Expected characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch, C-S stretching, and peaks corresponding to the C=C bond of the allyl group. |

| Mass Spectrometry | Available in the NIST WebBook. |

Synthesis of this compound

The primary method reported for the synthesis of this compound involves the reaction of an allyl halide with a thioglycolate source. A common approach is the S-alkylation of thioglycolic acid or its salts with an allyl halide.

A detailed experimental protocol for a similar synthesis, the preparation of (aminoiminomethyl)thioacetic acid, involves the reaction of monochloroacetic acid with thiourea. This suggests a two-step, one-pot synthesis for this compound starting from allyl bromide and thiourea, followed by reaction with monochloroacetic acid in an alkaline medium.[1]

Another plausible and more direct route is the reaction of allyl mercaptan with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base.

Detailed Experimental Protocol: Synthesis from Allyl Bromide and Thiourea[1]

This method involves the initial formation of an allylisothiouronium bromide intermediate, which is then hydrolyzed in the presence of monochloroacetic acid to yield the final product.

Materials:

-

Allyl bromide

-

Thiourea

-

Monochloroacetic acid

-

Sodium hydroxide

-

Concentrated hydrochloric acid

-

Ether

-

Sodium sulfate

-

Water

-

Optional: Isobutyl alcohol

Procedure:

-

Formation of Allylisothiouronium Bromide: In a round-bottomed flask equipped with a reflux condenser, dissolve allyl bromide (1 mole) and thiourea (1 mole) in a suitable solvent (e.g., water or isobutyl alcohol).

-

Heat the reaction mixture on a water bath at a temperature between 60°C and 120°C for 2 to 5 hours. The optimal temperature and time may vary depending on the solvent used.

-

Reaction with Monochloroacetic Acid: To the resulting solution of allylisothiouronium bromide, add monochloroacetic acid (1 mole) and a solution of sodium hydroxide (2.5-3 moles) in water.

-

Heat the mixture on a water bath for approximately 6 hours.

-

Work-up: After cooling, neutralize the reaction mixture with concentrated hydrochloric acid to a pH of 3.

-

Extract the this compound with ether.

-

Dry the ethereal extract with anhydrous sodium sulfate.

-

Remove the ether by distillation.

-

Purify the crude product by vacuum distillation. The product is collected at 103-105°C at 2 mm Hg.

Yield: 50-60% of the theoretical quantity.[1]

Caption: Synthesis workflow for this compound.

Reactivity and Potential Applications

The unique combination of functional groups in this compound makes it a valuable intermediate for a variety of chemical transformations.

Polymer Chemistry

This compound has been cited as a catalyst for the polymerization of acrylonitrile.[1] Thiol-containing compounds are known to act as chain-transfer agents in radical polymerizations, which allows for the control of polymer molecular weight. The allyl group can also potentially participate in polymerization reactions. This dual functionality suggests that this compound could be explored as a functional chain-transfer agent to introduce carboxylic acid groups into polymers.

Drug Development and Medicinal Chemistry

While direct biological studies on this compound are limited in the available literature, the structural motifs present in the molecule are found in various biologically active compounds.

-

Penicillin Synthesis: The patent literature mentions the use of this compound in the synthesis of new kinds of penicillin.[1] Penicillins are characterized by a core structure with a variable side chain acylated to the 6-aminopenicillanic acid backbone. This compound could potentially serve as a precursor for a novel penicillin side chain, leading to new antibiotic derivatives.

-

Thioether-containing Compounds: Many thioether derivatives exhibit a range of biological activities. For instance, S-allyl cysteine, a component of garlic, and its derivatives are known for their antioxidant and cardioprotective effects.

-

Acetic Acid Derivatives: Aryloxyacetic acids and related structures are known to interact with various biological targets, including enzymes and nuclear receptors.

The presence of the allylthio group is considered a pharmacophore in some biologically active organosulfur compounds. This suggests that derivatives of this compound could be of interest for screening for various pharmacological activities, including anticancer and antimicrobial effects.

References

The Discovery and History of S-Allylmercaptoacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-allylmercaptoacetic acid, also known as allylmercapturic acid (ALMA), is a sulfur-containing organic acid of significant interest in the fields of xenobiotic metabolism and dietary science. It is recognized as a key urinary metabolite following the consumption of garlic (Allium sativum) and exposure to various allyl compounds. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and metabolic pathways associated with S-allylmercaptoacetic acid, presenting key data and experimental protocols for the scientific community.

Discovery and Early History

The history of S-allylmercaptoacetic acid is intrinsically linked to the broader study of mercapturic acids, which were first identified in 1879 as products of xenobiotic detoxification. However, the specific discovery of the allyl-substituted mercapturic acid occurred much later.

In the early 1970s, researchers C.M. Kaye, J.J. Clapp, and L. Young at St. Thomas's Hospital Medical School in London were investigating the metabolism of allyl compounds. Their work culminated in the first identification of S-allylmercaptoacetic acid as a metabolite. In a 1973 publication in the Biochemical Journal, they reported the isolation of "allylmercapturic acid" from the urine of rats that had been administered various allyl compounds, including allyl alcohol, allyl esters, and acrolein.[1][2] This seminal study established the compound as a product of the mercapturic acid pathway for the detoxification of allyl-containing substances.

Prior to its identification as a metabolite, the first chemical synthesis of S-allylmercaptoacetic acid was described by the same research group in a 1972 paper published in Xenobiotica.[2] This foundational work provided the chemical basis for subsequent research into the compound's biological significance.

Identification as a Garlic Metabolite

While the initial discovery of S-allylmercaptoacetic acid was linked to general allyl compounds, its significance as a biomarker for garlic consumption became evident in later research. Studies investigating the metabolic fate of organosulfur compounds from garlic identified S-allylmercaptoacetic acid as a major urinary end-product.[3][4] This discovery was pivotal, as it provided a non-invasive method to monitor garlic intake in human dietary intervention and epidemiological studies.

The metabolic journey from garlic consumption to the excretion of S-allylmercaptoacetic acid involves several key steps. The precursor in garlic is γ-glutamyl-S-allyl-L-cysteine, which is hydrolyzed to S-allyl-L-cysteine. This intermediate is then N-acetylated in the final step of the mercapturic acid pathway to form S-allylmercaptoacetic acid, which is subsequently excreted in the urine.[3]

Key Experimental Protocols

First Reported Synthesis of S-Allylmercaptoacetic Acid (Allylmercapturic Acid)

This protocol is based on the method described by Kaye, Clapp, and Young in 1972 and a modified version from a later study.

Materials:

-

Allyl bromide

-

N-acetyl-L-cysteine

-

Methanol

-

Sodium

-

2 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Acetone

Procedure:

-

To a solution of N-acetyl-L-cysteine (1.6 g, 10 mmol) in methanol (10 ml), add sodium (0.24 g, 20 mmol).

-

Add allyl bromide (1.2 g, 10 mmol) to the mixture.

-

Allow the reaction mixture to stand at room temperature for four hours.

-

Neutralize the mixture with 2 N HCl.

-

Remove the methanol by rotary evaporation.

-

Dissolve the residue in 10 ml of 2 N HCl.

-

Extract the aqueous solution with two 30 ml volumes of ethyl acetate.

-

Combine the organic phases and remove the ethyl acetate by rotary evaporation.

-

The resulting white powder is recrystallized from hot acetone to yield pure S-allylmercaptoacetic acid.[1]

Overall Yield: Approximately 80%[1]

Isolation of S-Allylmercaptoacetic Acid from Urine (Rat Model)

This protocol is based on the methodology from the 1973 study by Kaye and colleagues.

Materials:

-

Urine collected from rats administered an allyl compound

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Collect urine from rats over a 24-hour period following the subcutaneous injection of an allyl compound (e.g., triallyl phosphate, sodium allyl sulphate, or allyl nitrate).

-

Acidify the collected urine with HCl.

-

Extract the acidified urine with ethyl acetate.

-

Separate the organic phase.

-

Further purification and identification can be achieved through techniques such as paper chromatography and gas-liquid chromatography, as described in the original publication.

Quantitative Data from Early Studies

The following table summarizes quantitative data from an early study on the urinary excretion of S-allylmercaptoacetic acid in human volunteers after garlic consumption.

| Garlic Intake | Number of Volunteers (n) | Total ALMA Excreted (mg, mean +/- SD) | Elimination Half-life (h, mean +/- SD) |

| Two garlic tablets (300 mg fresh garlic equivalent each) | 3 | 0.43 +/- 0.14 | 6.0 +/- 1.3 |

| Two garlic tablets + additional fresh garlic | 3 | 1.4 +/- 0.2 | Not calculated for all |

Data adapted from de Rooij et al., 1996.[4]

Signaling Pathways and Metabolic Fate

The formation of S-allylmercaptoacetic acid is a key part of the mercapturic acid pathway, a major route for the detoxification of electrophilic compounds. The pathway can be visualized as follows:

Caption: Metabolic pathway of S-allylmercaptoacetic acid formation from garlic.

Experimental Workflow for Biomarker Analysis

The quantification of S-allylmercaptoacetic acid in urine is a common procedure in clinical and dietary studies. The general workflow is as follows:

Caption: General workflow for urinary S-allylmercaptoacetic acid analysis.

Conclusion

The discovery of S-allylmercaptoacetic acid as a metabolite of allyl compounds in the early 1970s laid the groundwork for its later identification as a reliable biomarker for garlic consumption. The historical research, from its first synthesis to its application in human studies, highlights the compound's importance in understanding the metabolism of dietary organosulfur compounds. The detailed protocols and data presented in this guide offer valuable resources for researchers and scientists in the ongoing exploration of the biological activities and potential therapeutic applications of garlic-derived metabolites.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. The metabolic formation of mercapturic acids from allyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biomonitoring the intake of garlic via urinary excretion of allyl mercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary excretion of N-acetyl-S-allyl-L-cysteine upon garlic consumption by human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into (Allylthio)acetic Acid: A Technical Guide

(Allylthio)acetic acid , a sulfur-containing carboxylic acid with the chemical formula C₅H₈O₂S, presents a molecule of interest for various chemical and pharmaceutical applications due to its reactive allyl and carboxylic acid functionalities.[1][2][3][4][5] This technical guide provides an in-depth overview of the theoretical and computational approaches used to characterize its molecular structure, vibrational properties, and electronic landscape. The methodologies and findings detailed herein are aimed at researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound from a computational perspective.

Molecular Structure and Conformational Analysis

The structural elucidation of this compound is fundamental to understanding its reactivity and biological interactions. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for determining stable conformations and geometric parameters.

1.1. Computational Approach

A common and effective method for conformational analysis involves a potential energy surface (PES) scan for all rotatable bonds within the molecule. For this compound, these include the C-S, S-CH₂, and CH₂-COOH bonds. DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are used to optimize the geometry of various conformers and identify the global minimum energy structure.[6]

1.2. Key Structural Parameters

Table 1: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | Value | O=C-O | Value |

| C-O | Value | C-O-H | Value |

| C-C | Value | S-C-C | Value |

| C-S | Value | C-S-C | Value |

| C=C (allyl) | Value | C=C-C | Value |

| C-H | Value | H-C-H | Value |

| (Note: Specific values would be generated from actual DFT calculations, which are not performed here but represent the expected output.) |

Vibrational Spectroscopy: A Theoretical Perspective

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a critical tool for molecular characterization. Theoretical calculations of vibrational frequencies and their corresponding normal modes are essential for the accurate assignment of experimental spectra.

2.1. Computational Methodology

The vibrational frequencies of this compound can be calculated using DFT at the same level of theory as the geometry optimization. The resulting harmonic frequencies are often scaled by an empirical factor to better match experimental values, correcting for anharmonicity and basis set deficiencies.[8] The analysis of the Potential Energy Distribution (PED) allows for the assignment of each calculated frequency to specific vibrational modes, such as stretching, bending, and torsional motions.

2.2. Characteristic Vibrational Modes

The vibrational spectrum of this compound is expected to show characteristic bands for its functional groups. For instance, the C=O stretching vibration of the carboxylic acid group is typically observed in the range of 1700-1750 cm⁻¹. The O-H stretching mode will appear as a broad band around 3000 cm⁻¹. The allyl group will contribute to C=C and C-H stretching and bending vibrations.[9][10]

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) (Scaled) | Assignment |

| ~3500 | ν(O-H) |

| ~3100-2900 | ν(C-H) |

| ~1720 | ν(C=O) |

| ~1640 | ν(C=C) |

| ~1420 | δ(CH₂) |

| ~1250 | ν(C-O) + δ(O-H) |

| ~990, 920 | γ(=CH₂) |

| ~700-600 | ν(C-S) |

| (Note: These are approximate values based on related compounds and serve as a guide for spectral interpretation.) |

Electronic Properties and Reactivity

The electronic structure of a molecule governs its reactivity and potential for intermolecular interactions. Computational chemistry provides valuable insights into these properties through the analysis of molecular orbitals and electrostatic potential.

3.1. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.[11][12]

3.2. Molecular Electrostatic Potential (MEP)

The MEP surface is a visual representation of the charge distribution in a molecule. It helps to identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxyl group, indicating their nucleophilic character, and positive potential (blue) around the acidic hydrogen.[6]

3.3. Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.[13]

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| (Note: Values are placeholders for the output of quantum chemical calculations.) |

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Workflow for computational studies.

Experimental Protocols: A Theoretical Framework

While this guide focuses on computational studies, the theoretical results are most powerful when validated by experimental data. The following outlines the general experimental protocols that would be used to obtain data for comparison with the computational predictions.

Synthesis of this compound: A typical synthesis involves the reaction of an allyl halide (e.g., allyl bromide) with thioglycolic acid in the presence of a base.

-

Dissolution: Dissolve thioglycolic acid in a suitable solvent (e.g., ethanol or water).

-

Deprotonation: Add a base (e.g., sodium hydroxide or sodium ethoxide) to deprotonate the thiol group, forming a thiolate.

-

Nucleophilic Substitution: Add allyl bromide dropwise to the solution. The thiolate will act as a nucleophile, displacing the bromide in an Sₙ2 reaction.

-

Workup: After the reaction is complete, the mixture is typically acidified to protonate the carboxylate, followed by extraction with an organic solvent and purification (e.g., by distillation or chromatography).

Spectroscopic Characterization:

-

FT-IR Spectroscopy: A sample of purified this compound would be analyzed using a Fourier-transform infrared spectrometer. The spectrum would be recorded, typically in the 4000-400 cm⁻¹ range, and the positions and intensities of the absorption bands would be compared with the theoretically predicted vibrational frequencies.

-

Raman Spectroscopy: A Raman spectrum would be obtained by irradiating the sample with a monochromatic laser source and collecting the scattered light. The Raman shifts would provide complementary vibrational information to the IR data.

-

NMR Spectroscopy (¹H and ¹³C): Nuclear magnetic resonance spectroscopy would be used to confirm the molecular structure. The chemical shifts, coupling constants, and integration of the signals would be compared with expected values based on the computationally determined structure.

Computational Details:

All theoretical calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Model Building: The initial 3D structure of this compound would be built using a molecular editor.

-

Conformational Search: A systematic or stochastic conformational search would be performed to identify low-energy conformers.

-

Geometry Optimization: The geometry of each conformer would be fully optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies would confirm that a true minimum on the potential energy surface has been located.

-

Frequency Calculations: Vibrational frequencies and thermodynamic properties would be calculated at the same level of theory.

-

Electronic Property Calculations: Molecular orbitals, MEP, and other electronic properties would be calculated from the optimized geometry.

By combining these theoretical and experimental approaches, a comprehensive understanding of the structure, properties, and reactivity of this compound can be achieved, providing a solid foundation for its potential applications in research and development.

References

- 1. Acetic acid, (2-propenylthio)- [webbook.nist.gov]

- 2. Acetic acid, (2-propenylthio)- [webbook.nist.gov]

- 3. 2-(2-Propen-1-ylthio)acetic acid | C5H8O2S | CID 308183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS: 20600-63-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. Basic Chemical Data [dtp.cancer.gov]

- 6. DFT approach to (benzylthio)acetic acid: Conformational search, molecular (monomer and dimer) structure, vibrational spectroscopy and some electronic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ab initio study of the vibrational properties of acetic acid monomers and dimers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. ias.ac.in [ias.ac.in]

- 10. Acetic acid [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. Computational study of 3-thiophene acetic acid: Molecular docking, electronic and intermolecular interactions investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eajournals.org [eajournals.org]

Potential Biological Activities of (Allylthio)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Allylthio)acetic acid derivatives, a class of organic compounds characterized by the presence of an allyl group attached to a sulfur atom and an acetic acid moiety, have garnered interest in the field of medicinal chemistry. This technical guide provides an in-depth overview of the potential biological activities of these and structurally related compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Synthesis of this compound Derivatives

A general approach to the synthesis of derivatives structurally related to this compound, such as 4-allyl-5-(substituted)-1,2,4-triazole-3-yl-mercaptoacetic acid derivatives, involves a multi-step process. The synthesis typically starts from a substituted aromatic or heterocyclic core, which is functionalized to introduce a thiol group. This is followed by alkylation with a haloacetic acid derivative to introduce the acetic acid moiety. The allyl group can be incorporated at various stages, depending on the specific synthetic strategy.

Caption: Generalized synthetic workflow for this compound analogs.

Anticancer Activity

Derivatives of 1,2,4-triazole containing thioether and acetic acid moieties have demonstrated notable in vitro anticancer activity against various human cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Data

The following table summarizes the in vitro anticancer activity of various triazole derivatives, which are structurally related to this compound derivatives, against different cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound Type | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1,2,3-Triazole-Coumarin Hybrid | MCF-7 | 2.97 - 4.78 | Cisplatin | 24.15 |

| Thiazolo[3,2-b][1][2][3]-triazole | Mean GI50 | 1.37 | Doxorubicin | 1.13 |

| 1,2,3-Triazole-Chalcone Hybrid | A549 | 8.67 - 9.74 | Doxorubicin | 3.24 |

| 1,2,3-Triazole-Indole Hybrid | A549 | 9.07 | Doxorubicin | 4.39 |

| 1,2,4-Triazole-3-thiol Hydrazone | IGR39 | 2 - 17 | - | - |

Note: The compounds listed are structural analogs. Data specific to this compound derivatives is limited.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-72 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[4]

Antimicrobial Activity

Thiourea and triazole derivatives are known for their broad-spectrum antimicrobial properties. The presence of the sulfur atom and the acetic acid moiety in this compound derivatives suggests their potential as antimicrobial agents.

Quantitative Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for various triazole derivatives against different microbial strains.

| Compound Type | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Thione-substituted triazole | B. subtilis | 1.56 | Ampicillin | 1.56 |

| Thione-substituted triazole | S. aureus | 1.56 | Ampicillin | 1.56 |

| Thione-substituted triazole | P. vulgaris | 6.25 | Ampicillin | 6.25 |

| 4-Amino-1,2,4-triazole derivative | E. coli | 5 | Ceftriaxone | 5 |

| 1,2,4-Triazole-3-thiones with piperazine | B. subtilis | 31.25 | Cefuroxime | 31.25 |

Note: The compounds listed are structural analogs. Data specific to this compound derivatives is limited.

Experimental Protocols

Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, and the development of novel anti-inflammatory agents is a significant area of research. Certain triazole and thioacetic acid derivatives have shown promising anti-inflammatory effects.

Experimental Protocols

In Vivo Carrageenan-Induced Rat Paw Edema Assay

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Grouping: Male Wistar rats are divided into control, standard, and test groups.

-

Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., diclofenac) are administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.[6]

Potential Signaling Pathways

The biological activities of this compound derivatives and related compounds are likely mediated through the modulation of specific intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response.[7][8][9] Its activation leads to the transcription of pro-inflammatory genes.[7][10] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Caption: Simplified NF-κB signaling pathway in inflammation.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[11][12] Its activation can lead to the inhibition of anabolic pathways (e.g., cell growth) and the activation of catabolic pathways.[11] Modulation of the AMPK pathway is a target for anticancer and anti-inflammatory drug development.

Caption: Overview of the AMPK signaling pathway.

Conclusion

This compound derivatives and their structural analogs represent a promising class of compounds with a wide range of potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The data presented in this guide, drawn from studies on structurally related triazole and thioacetic acid derivatives, highlights the therapeutic potential of this chemical scaffold. Further research, including the synthesis and comprehensive biological evaluation of a broader range of this compound derivatives, is warranted to fully elucidate their structure-activity relationships, mechanisms of action, and potential as novel therapeutic agents. The experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers embarking on such investigations.

References

- 1. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. ukaazpublications.com [ukaazpublications.com]

- 5. microbiologyjournal.org [microbiologyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. fibrosis-inflammation.com [fibrosis-inflammation.com]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of the transcription factor NF-kB in the pathogenesis of inflammation and carcinogenesis. Modulation capabilities [pharmacia.pensoft.net]

- 11. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 12. sinobiological.com [sinobiological.com]

Solubility and stability of (Allylthio)acetic acid in different solvents

An In-depth Technical Guide to the Solubility and Stability of (Allylthio)acetic Acid

Disclaimer: Publicly available quantitative data on the solubility and stability of this compound is limited. This guide provides a framework based on the general chemical properties of structurally related compounds, such as carboxylic acids and thioethers. The experimental protocols described are generalized standard procedures and would require specific validation for this compound.

Introduction

This compound, also known as S-Allylmercaptoacetic acid, is a carboxylic acid containing a thioether linkage. Its chemical structure (Figure 1) suggests a molecule with both polar (carboxylic acid) and non-polar (allyl and thioether groups) characteristics, which will influence its solubility and stability profile. Understanding these properties is crucial for researchers, scientists, and drug development professionals in applications such as formulation development, chemical synthesis, and assessing its environmental fate.

Figure 1: Chemical Structure of this compound (Structure generated based on IUPAC name)

Predicted Solubility Profile

The solubility of this compound is dictated by the interplay of its functional groups. The carboxylic acid group is capable of hydrogen bonding with polar solvents, while the allyl and thioether moieties contribute to its lipophilicity.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents